molecular formula C6H5BrO B021344 3-Bromophenol CAS No. 591-20-8

3-Bromophenol

Cat. No.: B021344
CAS No.: 591-20-8
M. Wt: 173.01 g/mol
InChI Key: MNOJRWOWILAHAV-UHFFFAOYSA-N
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Description

3-Bromophenol is an organic compound with the molecular formula C6H5BrO. It is a type of bromophenol where a bromine atom is bonded to the third carbon of the benzene ring, and a hydroxyl group is bonded to the first carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromophenol can be synthesized through the bromination of phenol. One common method involves the use of bromine in the presence of a catalyst such as aluminum bromide. The reaction typically occurs under mild conditions, ensuring high yield and purity .

Industrial Production Methods: In industrial settings, this compound is often produced via the diazotization and bromination of 3-aminophenol. The process involves dissolving 3-aminophenol in sulfuric acid, cooling the solution, and adding aqueous sodium nitrite dropwise. The resulting diazonium salt is then hydrolyzed with cuprous bromide to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Bromophenol undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction Reactions: The bromine atom can be reduced to form phenol.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Formation of phenol derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of phenol.

Comparison with Similar Compounds

    2-Bromophenol: Bromine atom is bonded to the second carbon.

    4-Bromophenol: Bromine atom is bonded to the fourth carbon.

    Dibromophenols: Compounds with two bromine atoms bonded to the benzene ring.

    Tribromophenols: Compounds with three bromine atoms bonded to the benzene ring.

Uniqueness of 3-Bromophenol: this compound is unique due to its specific position of the bromine atom, which influences its reactivity and interaction with other molecules. This positional isomerism allows for distinct chemical behavior and applications compared to its isomers .

Properties

IUPAC Name

3-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO/c7-5-2-1-3-6(8)4-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOJRWOWILAHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060449
Record name Phenol, 3-bromo-
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Molecular Weight

173.01 g/mol
Source PubChem
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Boiling Point

236.5 °C, MP also reported as 31 °C. BP: 88-89 °C at 3 mm Hg
Record name 3-BROMOPHENOL
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Flash Point

110.00 °C (230.00deg F) - closed cup
Record name 3-BROMOPHENOL
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Solubility

Slightly soluble in carbon tetrachloride; soluble in chloroform, alkali; very soluble in ethanol, ether, In water, 2.30X10+4 mg/L at 25 °C
Record name 3-BROMOPHENOL
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Color/Form

Crystals

CAS No.

591-20-8
Record name 3-Bromophenol
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Record name m-Bromophenol
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Record name Phenol, 3-bromo-
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Record name Phenol, 3-bromo-
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Record name 3-bromophenol
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Record name M-BROMOPHENOL
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Record name 3-BROMOPHENOL
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Melting Point

33 °C
Record name 3-BROMOPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7649
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

To a solution of 5.0 gm of 3-Bromophenol in 60 mls of dimethylformamide is added 6.0 gm of potassium carbonate followed by 4.3 ml of 1-bromopentane. This mixture is heated to 60° C. for 6 hours and then cooled to room temperature and filtered. The filtrate is diluted with ether and washed with water and brine. After drying over magnesium sulfate and concentrating, the crude oil obtained is chromatographed over silica gel, and eluted with 3:2 hexane:ether to yield 3-bromo-phenol, n-pentyl ether as a clear oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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